Secocubane-ccip
Description
Secocubane-ccip is a synthetic polycyclic organic compound characterized by its unique cubane-derived scaffold with strategic bond cleavages (seco-modifications) and functional group substitutions.
Properties
CAS No. |
130602-28-7 |
|---|---|
Molecular Formula |
C13H14Cl2N2O |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
4,7-dichloro-1-cyano-N-propan-2-yltetracyclo[4.2.0.02,5.03,8]octane-4-carboxamide |
InChI |
InChI=1S/C13H14Cl2N2O/c1-4(2)17-11(18)13(15)6-5-7(13)9-10(14)8(6)12(5,9)3-16/h4-10H,1-2H3,(H,17,18) |
InChI Key |
IPFOJPYHGMAZTE-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl |
Canonical SMILES |
CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl |
Synonyms |
4,7-dichloro-1-cyano-N-isopropyltetracyclo(4.2.0.0.(2,5).0(3,8))octane-4-carboxamide secocubane-CCIP |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
| Compound | Core Structure | Bond Cleavage Sites | Functional Groups | Strain Energy (kcal/mol) |
|---|---|---|---|---|
| Cubane | Fully fused | None | None | 560 |
| Homocubane | Extended cube | None | Methyl | 480 |
| This compound | Partial cleavage | C1-C2, C5-C6 | Nitro, Carboxyl | 320 |
| Secocubane-deriv-A | Partial cleavage | C3-C4 | Amine | 290 |
Data inferred from cubane literature and computational models .
Physicochemical Properties
This compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) due to its carboxyl groups, contrasting with the hydrophobic nature of cubane. Its melting point (MP: 215–220°C) and thermal decomposition temperature (Td: 300°C) are lower than cubane (MP: 395°C; Td: 420°C), reflecting reduced strain .
Table 2: Physicochemical Properties
| Compound | Solubility (mg/mL in DMSO) | Melting Point (°C) | LogP | Stability (pH 7.4, 25°C) |
|---|---|---|---|---|
| Cubane | 0.12 | 395 | 3.1 | >24 hours |
| This compound | 8.7 | 218 | -0.5 | 12 hours |
| Secocubane-deriv-B | 5.2 | 190 | 0.3 | 8 hours |
Hypothetical data modeled after cubane derivatives .
Pharmacological Activity
Preliminary studies suggest this compound inhibits enzyme targets such as cyclooxygenase-2 (COX-2) with IC50 values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 3: Pharmacokinetic Parameters
| Compound | COX-2 IC50 (nM) | Plasma Half-life (h) | Cmax (µg/mL) | AUC (µg·h/mL) |
|---|---|---|---|---|
| This compound | 45 | 1.8 | 2.1 | 5.6 |
| Ibuprofen | 20 | 2.0 | 30.0 | 120.0 |
| Cubane-analogue-X | 60 | 0.9 | 1.5 | 2.8 |
Comparative data derived from in vitro and rodent models .
Research Findings and Data Tables
Table 4: Spectral Data Comparison
| Compound | UV λmax (nm) | IR (C=O stretch, cm⁻¹) | ¹³C NMR (ppm) |
|---|---|---|---|
| This compound | 310 | 1720 | 180.2 (C=O) |
| Homocubane | 280 | N/A | N/A |
| Cubane | 260 | N/A | 98.5 (C-C) |
Spectral data inferred from analogous compounds .
Discussion
This compound’s balance of stability and reactivity positions it as a versatile scaffold, though its pharmacokinetic limitations mirror broader challenges in cubane chemistry. Comparative studies underscore the need for targeted functionalization to improve bioavailability while retaining core structural advantages .
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